
LHRH (1-6) amide
Vue d'ensemble
Description
LHRH (1-6) amide is a complex peptide-like compound. It is characterized by the presence of multiple amino acid residues, including phenylalanine, tryptophan, and histidine, linked through peptide bonds. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of LHRH (1-6) amide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve automated peptide synthesizers that can handle large-scale synthesis. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product to ensure high purity and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic and indole moieties.
Reduction: Reduction reactions can occur at the carbonyl groups present in the peptide backbone.
Substitution: Nucleophilic substitution reactions can take place at the amino groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can lead to alcohols or amines.
Applications De Recherche Scientifique
Targeted Cancer Therapy
LHRH receptors are overexpressed in several malignancies, including prostate, breast, and ovarian cancers. This characteristic has led to the development of LHRH-conjugated drugs designed to selectively target cancer cells.
LHRH-Conjugated Drug Delivery Systems
Recent studies have demonstrated that LHRH (1-6) amide can be conjugated with various therapeutic agents to enhance their delivery to cancerous tissues:
- Doxorubicin Conjugates : The conjugation of doxorubicin to LHRH analogs has shown promising results in targeting cancer cells. For instance, AN-152 and AN-207 are two conjugates that exhibit high binding affinity to LHRH receptors and have demonstrated significant anticancer activity across various models and clinical trials .
- Curcumin Conjugates : The [D-Lys6]-LHRH-Curcumin conjugate has been shown to inhibit pancreatic cancer cell proliferation effectively. This conjugate not only targets the cancer cells but also induces apoptosis through specific cellular pathways .
Table 1: Summary of LHRH-Conjugated Drug Studies
Study | Conjugate | Target Cancer Type | Outcome |
---|---|---|---|
Minko et al. (2014) | AN-152 (Doxorubicin) | Various cancers | High anticancer efficacy in clinical trials |
Zhang et al. (2020) | [D-Lys6]-LHRH-Curcumin | Pancreatic cancer | Induced apoptosis; inhibited cell proliferation |
Liu et al. (2015) | Glycosylated LHRH derivatives | Prostate cancer | Increased stability; significant growth inhibition |
Hormonal Regulation and Reproductive Health
LHRH analogs are utilized in the treatment of hormone-dependent conditions such as prostate cancer and endometriosis. By modulating the release of gonadotropins from the pituitary gland, these compounds can effectively suppress tumor growth.
Clinical Applications
- Triptorelin , an LHRH super agonist with modifications at position 6, has been widely used for managing prostate cancer by inducing chemical castration . Its effectiveness is attributed to its enhanced stability against enzymatic degradation.
Enzymatic Stability and Bioavailability
One of the primary challenges with peptide-based therapies is their rapid degradation in biological systems. Research has focused on enhancing the stability of LHRH analogs through various modifications:
Glycosylation and Dendrimers
- Glycosylation of LHRH has been shown to significantly increase its half-life in plasma while maintaining biological activity . This modification protects against proteolytic enzymes.
- The synthesis of dendrimer-based LHRH analogs has also been explored for oral delivery applications, demonstrating improved stability and potential for enhanced therapeutic efficacy .
Clinical Trials with AN-152
The clinical evaluation of AN-152 involved multiple phases where it was tested against various cancers exhibiting high levels of LHRH receptors. Results indicated a significant reduction in tumor size and improved patient outcomes compared to conventional therapies .
Efficacy of Glycosylated Derivatives
In vitro studies on glycosylated LHRH derivatives demonstrated a marked increase in stability and a profound inhibitory effect on prostate cancer cell lines such as LNCaP . These findings highlight the potential for developing more robust treatments using modified peptides.
Mécanisme D'action
The mechanism of action of LHRH (1-6) amide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces, leading to modulation of their activity. The pathways involved may include signal transduction cascades and metabolic processes.
Comparaison Avec Des Composés Similaires
- LHRH (1-6) amide analogs with variations in the amino acid sequence.
- Peptides with similar structural motifs, such as those containing phenylalanine, tryptophan, and histidine residues.
Uniqueness: The uniqueness of this compound lies in its specific sequence and the presence of multiple functional groups that confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with diverse molecular targets makes it a valuable compound for research and industrial applications.
Activité Biologique
Luteinizing Hormone-Releasing Hormone (LHRH), a decapeptide, plays a crucial role in the regulation of reproductive hormones. The compound LHRH (1-6) amide, a truncated form of the native LHRH, has gained attention for its biological activity, particularly in cancer therapy and hormone regulation. This article provides an in-depth analysis of the biological activity of this compound, supported by research findings, data tables, and case studies.
Structure and Stability
This compound consists of the first six amino acids of the native LHRH sequence, ending with an amide group. This modification enhances its stability compared to the full-length peptide, which is subject to rapid enzymatic degradation. Research indicates that LHRH analogs with modifications at specific positions exhibit improved half-lives in biological systems. For instance, studies have shown that modifications at positions 6 and 10 significantly enhance stability against enzymatic degradation, extending the half-life from approximately 3-4 minutes to longer durations in human plasma .
Biological Activity and Mechanisms
This compound exhibits various biological activities primarily through its interaction with LHRH receptors, which are overexpressed in several cancers such as prostate, breast, and ovarian cancers. The binding of LHRH analogs to these receptors can mediate antitumor effects by inhibiting cell proliferation and inducing apoptosis.
Antiproliferative Effects
A notable study evaluated the antiproliferative effects of this compound on prostate cancer cells. The results indicated a significant reduction in cell viability when treated with LHRH conjugates compared to untreated controls. Specifically, LHRH-conjugated compounds demonstrated a dose-dependent inhibition of cell growth in LNCaP prostate cancer cells .
Compound | IC50 Value (nM) | Cell Line | Effect |
---|---|---|---|
This compound | 50 | LNCaP | Significant growth inhibition |
[DLys6]-LHRH-Curcumin | 45 | MIAPaCa-2 | Induced apoptosis |
Study on Cancer Therapy
A study explored the therapeutic potential of an LHRH-conjugated curcumin derivative ([DLys6]-LHRH-Curcumin) in pancreatic cancer models. The conjugate was found to effectively target and inhibit cell proliferation in pancreatic cancer cell lines expressing LHRH receptors. The mechanism involved induction of apoptosis through caspase activation and PARP cleavage . Treatment with [DLys6]-LHRH-Curcumin resulted in a significant reduction in tumor volume in vivo compared to control groups.
Hormonal Regulation
In another study focusing on hormonal regulation, constant infusion of this compound resulted in a biphasic release pattern of luteinizing hormone (LH) in normal male subjects. The biologic activity was assessed by comparing plasma LH levels post-infusion, revealing that the biologic activity remained consistent throughout the duration of treatment . This finding underscores the potential use of LHRH analogs in managing hormonal disorders.
Propriétés
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H42N10O9/c37-30(49)16-40-32(51)26(11-19-5-7-22(48)8-6-19)43-36(55)29(17-47)46-34(53)27(12-20-14-39-24-4-2-1-3-23(20)24)44-35(54)28(13-21-15-38-18-41-21)45-33(52)25-9-10-31(50)42-25/h1-8,14-15,18,21,25-29,39,47-48H,9-13,16-17H2,(H2,37,49)(H,40,51)(H,42,50)(H,43,55)(H,44,54)(H,45,52)(H,46,53)/t21?,25-,26-,27-,28-,29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDWMLRJAWCPGKL-KVGFFZIXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC(CC2C=NC=N2)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CO)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)N[C@@H](CC2C=NC=N2)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)NCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H42N10O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00958830 | |
Record name | 5-Hydroxy-N-{3,6,9,12,15-pentahydroxy-8-(hydroxymethyl)-11-[(4-hydroxyphenyl)methyl]-1-(4H-imidazol-4-yl)-15-imino-5-[(1H-indol-3-yl)methyl]-4,7,10,13-tetraazapentadeca-3,6,9,12-tetraen-2-yl}-3,4-dihydro-2H-pyrrole-2-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00958830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
758.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37783-55-4 | |
Record name | LHRH (1-6), Glynh2(6)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037783554 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Hydroxy-N-{3,6,9,12,15-pentahydroxy-8-(hydroxymethyl)-11-[(4-hydroxyphenyl)methyl]-1-(4H-imidazol-4-yl)-15-imino-5-[(1H-indol-3-yl)methyl]-4,7,10,13-tetraazapentadeca-3,6,9,12-tetraen-2-yl}-3,4-dihydro-2H-pyrrole-2-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00958830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.